Sodium [1,1'-biphenyl]-2-olate
Description
Overview of Chemical Significance and Research Relevance
Sodium [1,1'-biphenyl]-2-olate, the sodium salt of 2-hydroxybiphenyl, holds a notable position in both industrial and academic spheres. nih.gov Its primary and most well-known application is as a broad-spectrum disinfectant and fungicide. wikipedia.org This property has led to its use as a preservative for citrus fruits and in various disinfectant formulations for households, hospitals, and agricultural settings. wikipedia.org
Beyond its biocidal activity, the academic interest in this compound lies in its utility as a versatile building block in organic chemistry. The biphenyl (B1667301) scaffold is a privileged structure in many biologically active compounds, pharmaceuticals, and functional materials. rsc.org The hydroxyl group at the 2-position of the biphenyl structure in the parent compound, [1,1'-biphenyl]-2-ol, can direct further chemical modifications, making its sodium salt a key intermediate. jst.go.jp
Recent research has highlighted the role of [1,1'-biphenyl]-2-ol and its derivatives in the synthesis of more complex molecules. For instance, palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols has been developed to create ortho-teraryl structures, which are important motifs in pharmaceuticals and catalysts. jst.go.jp The sodium salt, by forming the phenolate (B1203915), can facilitate such reactions. Furthermore, derivatives of [1,1'-biphenyl]-2-ol are being explored for the development of new ligands for asymmetric catalysis and as precursors to fire retardants. nih.govresearchgate.net
Historical Context of Academic Inquiry
The academic journey of this compound is intrinsically linked to its parent compound, 2-hydroxybiphenyl (also known as o-phenylphenol). The synthesis of 2-hydroxybiphenyl has been documented through various routes, including as a byproduct of phenol (B47542) production and through the condensation of cyclohexanone (B45756) followed by dehydrogenation. wikipedia.orgchembk.com
The utility of 2-hydroxybiphenyl and its sodium salt as a fungicide, particularly for post-harvest treatment of fruits, brought it into the realm of regulatory and toxicological research. Early evaluations of its use as a food additive were conducted by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
A significant milestone in its academic history was the investigation into its carcinogenic potential. The International Agency for Research on Cancer (IARC) has evaluated sodium ortho-phenylphenate and classified it based on animal studies. orgsyn.org This has spurred further research into its toxicology and the mechanisms of its biological effects.
The latter half of the 20th century and the early 21st century have seen a shift in the academic focus towards its applications in synthetic chemistry. The development of modern catalytic methods, particularly cross-coupling reactions like the Suzuki-Miyaura coupling, has opened new avenues for utilizing the biphenyl structure of this compound to construct complex organic molecules. rsc.org
Evolution of Research Themes and Methodologies
The research themes surrounding this compound have evolved from its initial characterization and application as a biocide to its more recent exploration as a sophisticated chemical reagent.
Initially, research was heavily focused on its antimicrobial properties and the development of formulations for its use as a preservative and disinfectant. This was accompanied by extensive toxicological studies to assess its safety for various applications. orgsyn.org The methodologies in this phase were primarily based on classical microbiology and in vivo animal testing.
As analytical techniques became more advanced, research methodologies shifted. The development of high-performance liquid chromatography (HPLC) and other sensitive analytical methods allowed for precise residue analysis in treated products and environmental samples. aablocks.com
The contemporary research landscape is characterized by a focus on its role in organic synthesis. The evolution of organometallic chemistry and catalysis has enabled the use of [1,1'-biphenyl]-2-ol and its derivatives in complex chemical transformations. nih.govjst.go.jp Researchers are now employing advanced spectroscopic and crystallographic techniques to characterize the novel compounds synthesized from this precursor. The focus has expanded to include the design and synthesis of chiral ligands based on the biphenyl framework for applications in asymmetric catalysis, a field that demands a deep understanding of molecular structure and reactivity. nih.gov This evolution reflects a broader trend in chemistry, where compounds once used for their bulk properties are now being repurposed as valuable tools for creating highly tailored molecules with specific functions.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 132-27-4 | nih.gov |
| Molecular Formula | C12H9NaO | nih.gov |
| Molecular Weight | 192.19 g/mol | nih.gov |
| Appearance | White to off-white solid | |
| Melting Point | 59 °C | aablocks.com |
| Boiling Point | 286 °C | chemsrc.com |
| Density | 1.213 g/cm³ | chemsrc.com |
| Solubility | Soluble in water, ethanol, acetone | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
132-27-4 |
|---|---|
Molecular Formula |
C12H10NaO |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
sodium;2-phenylphenolate |
InChI |
InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H; |
InChI Key |
UQPLZHUFLPDORW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O.[Na] |
Other CAS No. |
132-27-4 6152-33-6 |
physical_description |
Sodium o-phenylphenoxide is a beige flaky solid. pH of saturated solution in water: 12.0-13.5. (NTP, 1992) |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Related CAS |
90-43-7 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms |
2-hydroxybiphenyl 2-hydroxydiphenyl 2-phenylphenol 2-phenylphenol sodium Dowicide Lyorthol o-phenylphenate o-phenylphenol ortho-phenylphenate orthophenylphenol sodium o-phenylphenoate sodium ortho-phenylphenate sodium ortho-phenylphenol |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methodologies
Chromatographic techniques are central to the separation and analysis of Sodium [1,1'-biphenyl]-2-olate from complex mixtures. These methods provide the high resolution necessary to distinguish the analyte from other compounds that may be present in the sample.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ortho-phenylphenol (OPP). The technique's versatility allows for its coupling with highly sensitive detectors, such as fluorescence (FLD) and ultraviolet (UV) detectors.
For fluorescence detection, an excitation wavelength of 275 nm and an emission wavelength of 330 nm are typically employed, offering excellent sensitivity. UV detection is also commonly used, with monitoring wavelengths generally set between 200 and 400 nm. The choice of detector and specific wavelength can be optimized to enhance sensitivity and minimize interference from the sample matrix.
The separation is typically achieved on a reverse-phase C18 column. The mobile phase composition is a critical parameter that is adjusted to achieve optimal separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous solution, which may be acidified with formic acid to ensure the analyte is in a suitable form for separation.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 | acs.org |
| Mobile Phase | Acetonitrile and aqueous formic acid solution | news-medical.net |
| Fluorescence Detection (FLD) | Excitation: 275 nm, Emission: 330 nm | oup.com |
| UV Detection | 200 - 400 nm | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is frequently used for the determination of OPP residues in various matrices, including agricultural products. nih.gov For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of OPP.
Sample preparation typically involves extraction with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. acs.orgsigmaaldrich.com The extract is then concentrated and may be subjected to a clean-up procedure to remove interfering substances. sigmaaldrich.com The final extract is then analyzed by GC-MS, which provides both chromatographic separation and mass spectral data for definitive identification and quantification. The use of selective ion monitoring (SIM) mode in the mass spectrometer can enhance the sensitivity and selectivity of the analysis. mdpi.com
Research has demonstrated the effectiveness of GC-MS for determining OPP residues in fruits and vegetables, with detection limits in the parts-per-billion (ppb) range. oup.com For instance, in citrus fruits, a detection limit of 35 ng/g of fruit has been reported using an ion trap GC-MS instrument. acs.org
| Parameter | Details | Reference |
|---|---|---|
| Extraction Solvent | Ethyl acetate, Dichloromethane | acs.orgsigmaaldrich.com |
| Detection Method | Mass Spectrometry (MS), often in Selective Ion Monitoring (SIM) mode | mdpi.com |
| Derivatization | Often required to improve volatility | acs.org |
| Reported Detection Limit | 35 ng/g in citrus fruit | acs.org |
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique that can be used for the separation and identification of phenols, including OPP. ksu.edu.salibretexts.org In TLC, a thin layer of a stationary phase, such as silica (B1680970) gel, is coated onto a plate. sigmaaldrich.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. youtube.com
As the mobile phase moves up the plate by capillary action, the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org The separation is influenced by factors such as the polarity of the analyte, the composition of the mobile phase, and the nature of the stationary phase. youtube.com After development, the separated spots can be visualized under UV light or by using a visualizing agent, such as iodine vapor. ksu.edu.sa The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification. libretexts.org
While not as sensitive or quantitative as HPLC or GC-MS, TLC is a valuable tool for rapid screening and preliminary identification of OPP in various samples. fishersci.com
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has gained widespread popularity for the analysis of pesticide residues, including OPP, in a variety of complex food matrices. news-medical.netchromatographyonline.com This technique simplifies the extraction and cleanup process, leading to faster sample throughput and reduced solvent consumption. specartridge.com
The standard QuEChERS procedure involves an initial extraction with acetonitrile followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation. thermofisher.com A subsequent dispersive solid-phase extraction (dSPE) cleanup step is performed on an aliquot of the acetonitrile extract using a sorbent like primary secondary amine (PSA) to remove matrix interferences such as organic acids and fatty acids. specartridge.com
Several modifications of the QuEChERS method have been developed to optimize the extraction and cleanup for specific analytes and matrices. eurl-pesticides.eu For the analysis of OPP and its conjugates in plant-based foods, a QuEChERS-based method involving acidic hydrolysis has been developed to release conjugated forms of OPP prior to analysis. eurl-pesticides.eueurl-pesticides.eu This approach ensures a more comprehensive determination of the total OPP residue.
Spectroscopic and Structural Elucidation Methods
Spectroscopic techniques are indispensable for the structural characterization of this compound and for confirming its identity.
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the identification and structural analysis of this compound by providing information about the functional groups present in the molecule. The FT-IR spectrum of a compound is a unique fingerprint that arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.
Analysis of the FT-IR spectrum allows for the confirmation of the presence of the biphenyl (B1667301) backbone and the phenolic functional group, which are key structural features of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. While specific, publicly accessible ¹H and ¹³C NMR spectral data for this compound are not detailed in readily available literature, chemical database entries confirm that its ¹H NMR spectrum is consistent with its structure. nih.govaladdin-e.com Based on the structure of the [1,1'-biphenyl]-2-olate anion, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically 6.5-8.0 ppm). Due to the phenolate (B1203915) group, the protons on the substituted phenyl ring would experience a different electronic environment compared to the protons on the unsubstituted phenyl ring, leading to distinct chemical shifts. The proximity of the two rings allows for through-space interactions, which, along with spin-spin coupling between adjacent protons, would result in complex splitting patterns (multiplets).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the biphenyl backbone. The carbon atom bonded to the oxygen (C2) would be significantly deshielded, appearing at a high chemical shift (downfield), typically in the range of 150-160 ppm. The other aromatic carbons would resonate in the typical region of 110-145 ppm. The quaternary carbons (at the biphenyl linkage) would also show distinct signals.
Illustrative NMR Data Table (Note: The following table is illustrative of expected data, as specific experimental values for this compound are not available in the cited literature.)
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H | 6.5 - 8.0 | Multiplets (m) |
| ¹³C (C-O) | 150 - 160 | Singlet (s) |
| ¹³C (Aromatic C-H) | 110 - 135 | Doublet (d) |
| ¹³C (Aromatic C-C) | 135 - 145 | Singlet (s) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a molecule. The [1,1'-biphenyl]-2-olate anion contains a biphenyl chromophore, which is known to absorb ultraviolet radiation. The delocalized π-electron system of the two aromatic rings gives rise to characteristic absorption bands.
For the parent compound, biphenyl, the UV spectrum shows a strong absorption maximum (λmax) around 250 nm, which is characteristic of π → π* transitions within the conjugated system. nist.gov For this compound, the presence of the electron-donating phenolate group is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted biphenyl. This is due to the interaction of the oxygen lone pairs with the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO). While a specific spectrum for this compound is not provided in the searched literature, studies on other sodium salts of aromatic compounds confirm strong absorption in the UV range. researchgate.net
X-ray Diffraction Studies (e.g., Powder X-ray Diffractometry, X-ray Crystallography)
X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net
Powder X-ray Diffractometry (PXRD) is used to analyze polycrystalline samples. It generates a characteristic diffraction pattern, or "fingerprint," which is useful for phase identification, purity assessment, and determining unit cell parameters.
Although these techniques are crucial for solid-state characterization, specific crystallographic data for this compound have not been found in the surveyed scientific literature.
Computational Chemistry Approaches
Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.
Quantum-Chemical Calculations for Molecular Structure and Reactivity
Quantum-chemical calculations are used to model the electronic structure of molecules from first principles. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be applied to predict geometries, energies, and various molecular properties. For the [1,1'-biphenyl]-2-olate anion, these calculations could be used to determine the most stable conformation, particularly the torsional angle between the phenyl rings, which is a key structural feature of biphenyl derivatives. researchgate.net Such studies can also provide information on the distribution of electron density and the molecular orbitals, which are fundamental to understanding the molecule's reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large molecules. DFT has been extensively applied to investigate the properties of biphenyl derivatives and phenolate compounds. nih.govresearchgate.net
For the [1,1'-biphenyl]-2-olate anion, DFT calculations could be used to:
Optimize the molecular geometry: Determining the equilibrium structure, including the crucial dihedral angle between the rings.
Calculate vibrational frequencies: Simulating the infrared (IR) spectrum to aid in the interpretation of experimental data.
Predict NMR chemical shifts: Theoretical calculations of chemical shifts can assist in the assignment of complex experimental NMR spectra.
Analyze the electronic structure: DFT provides information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between which is related to the molecule's reactivity and electronic absorption properties. Studies on related biphenyls have used DFT to investigate dipole moments and conformational energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or chemical behavior. Since this compound is well-known for its fungicidal properties, QSAR studies are particularly relevant.
QSAR models are built by developing a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to a specific activity. For a series of biphenyl-based fungicides, these descriptors could include:
Topological descriptors: Related to the connectivity of atoms.
Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.
Steric descriptors: Related to the size and shape of the molecule.
Recent 3D-QSAR studies on biphenyl derivatives with antifungal activity have successfully established models that can predict the activity of new compounds. nih.gov These models help identify the key structural features responsible for the fungicidal effect, guiding the design of more potent analogues. For example, a 3D-QSAR model for longifolene-derived diphenyl ethers established a robust correlation (r² = 0.996) for predicting antifungal activity against A. solani. nih.gov Such models provide valuable insights into the structure-activity landscape of biphenyl-based fungicides.
Summary of QSAR Findings for Biphenyl Derivatives
| Study Focus | Key Findings | Reference |
| Antifungal Activity | Established a predictive 3D-QSAR model (CoMFA) with high correlation (r² = 0.996) for activity against A. solani. | nih.gov |
| Agrochemical Fungicides | Developed a QSAR model to classify and predict fungicides based on resistance risk, identifying key structural fragments. | nih.gov |
| Analgesic Activity | A statistically significant two-variable QSAR model (R² = 0.800) was developed for biphenyl carboxamide derivatives. | medcraveonline.com |
Environmental Fate, Transport, and Degradation Mechanisms
Abiotic Degradation Pathways
Abiotic degradation, driven by non-biological factors such as light and water, plays a crucial role in the initial breakdown of the compound in the environment.
Phototransformation is a significant abiotic degradation pathway for 2-phenylphenol (B1666276) in the environment. industrialchemicals.gov.au Studies show that OPP is rapidly photodegraded in water when exposed to sunlight, with a degradation half-life (DT50) ranging from 0.3 to 5.3 days. industrialchemicals.gov.au This process involves the absorption of light energy, leading to the formation of several degradation products.
Research has identified three main photoproducts formed during the irradiation of OPP in aqueous solutions: Phenylhydroquinone (B131500) (PHQ), Phenylbenzoquinone (PBQ), and 2-Hydroxydibenzofuran (2OHDBF). industrialchemicals.gov.au The formation of PHQ and PBQ has been confirmed in multiple metabolic and degradation studies. fao.orgnih.govnih.govnih.gov The degradation of phenylphenols via photolysis at 254 nm is reported to be relatively fast, although complete mineralization requires higher energy input. researchgate.net
| Phototransformation Product | Chemical Name | CAS Number |
|---|---|---|
| Phenylhydroquinone (PHQ) | [1,1'-Biphenyl]-2,5-diol | 1079-21-6 |
| Phenylbenzoquinone (PBQ) | 2-Phenyl-1,4-benzoquinone | 363-03-1 |
| 2-Hydroxydibenzofuran (2OHDBF) | Dibenzofuran-2-ol | 86-77-1 |
In the atmosphere, 2-phenylphenol is expected to exist primarily in the gas phase. who.int Here, it can be degraded by reacting with hydroxyl radicals, with a calculated atmospheric half-life of approximately 10 hours. industrialchemicals.gov.auwho.int
Sodium [1,1'-biphenyl]-2-olate is the sodium salt of a weak organic acid, 2-phenylphenol. noaa.gov As a salt, it exhibits high water solubility; the tetrahydrate form has a solubility of 1220 g/kg at 35°C. who.int Upon entering an aqueous environment, it rapidly dissociates. fao.org In the environmentally relevant pH range of 4 to 9, the dissociated salt exists in a pH-dependent equilibrium, with 2-phenylphenol being the dominant form. industrialchemicals.gov.aucanada.cacanada.ca
Hydrolysis is not considered a relevant abiotic degradation pathway for 2-phenylphenol itself. industrialchemicals.gov.au The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov A study conducted according to OECD TG 111 found that less than 10% of the compound hydrolyzed over 5 days, implying a hydrolysis half-life of more than one year. industrialchemicals.gov.au
Biotic Degradation Processes
Biological processes, particularly microbial metabolism, are key to the breakdown and mineralization of 2-phenylphenol in both soil and aquatic systems. The compound is considered to be readily biodegradable. industrialchemicals.gov.auwho.int
Biodegradation is a significant fate process for 2-phenylphenol in soil environments. nih.gov Soil microorganisms are capable of using the compound as a substrate, leading to its breakdown through various oxidation pathways. One study identified Sphingomonas haloaromaticamans as an OPP-degrading bacterial strain. researchgate.net The proposed metabolic pathway for this strain involves the transformation of OPP into intermediates such as 2,3-dihydroxybiphenyl and benzoic acid, which are then further metabolized. researchgate.net
While direct polymerization into humus has not been detailed, the interaction of 2-phenylphenol with soil organic matter is a critical process. The sorption of phenolic compounds to soil organic carbon is a primary mechanism controlling their fate and bioavailability. thescipub.comnih.gov This binding can be considered a preliminary step to the long-term incorporation of carbon from the compound into the stable humic substance fraction of the soil.
2-phenylphenol is readily degraded by microorganisms in aquatic ecosystems. who.intwho.intwho.int The rate of this biodegradation has been quantified in several studies. In river water, radiolabelled 2-phenylphenol was degraded to approximately 50% of its initial concentration within one week. who.intwho.int The process is confirmed to be biologically mediated, as the addition of mercuric chloride (a biological inhibitor) reduced degradation to only 10% after 30 days. who.int In the more microbially active environment of activated sludge, the degradation is even more rapid, with a 50% reduction in concentration occurring in just 24 hours. who.int
Environmental Transport and Distribution
The transport and partitioning of this compound in the environment are governed by the physicochemical properties of its dissociated form, 2-phenylphenol. The high water solubility of the sodium salt facilitates its initial movement in aqueous systems. who.int Once dissociated to 2-phenylphenol, which has a lower water solubility (0.7 g/L), its transport is influenced by its tendency to adsorb to organic matter. fao.orgnih.gov
The mobility of 2-phenylphenol in soil is dictated by its sorption to soil particles, a process quantified by the organic carbon-water partition co-efficient (Koc). chemsafetypro.comucanr.edu A higher Koc value indicates stronger adsorption and less mobility. chemsafetypro.com Studies have reported varying Koc values for 2-phenylphenol. One set of experiments determined Koc values ranging from 894 to 1703 L/kg, suggesting the compound is moderately mobile in soil. researchgate.net Another estimate gives a Koc of 6,700 L/kg, which would classify it as immobile. nih.gov This strong affinity for organic matter means that in aquatic systems, 2-phenylphenol is expected to adsorb to suspended solids and sediment, which can attenuate its transport in the water column. nih.gov
Mobility in Soil and Sediment Systems
The mobility of a chemical in soil and sediment is largely governed by its tendency to adsorb to the solid phase versus remaining dissolved in the porewater. This behavior is scientifically quantified by the soil organic carbon-water partition coefficient (Koc). A higher Koc value indicates a greater propensity for the chemical to bind to soil and sediment, resulting in lower mobility.
For 2-phenylphenol, the environmentally relevant form of this compound, experimental studies have determined Koc values ranging from 894 to 1703 L/kg. researchgate.net Based on these findings, 2-phenylphenol is considered to have moderate mobility in soil environments. industrialchemicals.gov.auresearchgate.net In contrast, some structure-estimation models have predicted a Koc value as high as 6,700, which would suggest immobility. nih.gov However, the experimentally derived data indicating moderate mobility are generally considered more reliable for environmental risk assessments.
Fugacity modeling further clarifies the compound's distribution. If emitted solely to soil, more than 99% is expected to remain in the soil compartment. industrialchemicals.gov.au If emissions are distributed equally among air, water, and soil, the soil is still the primary reservoir, retaining approximately 73.6% of the chemical, with smaller amounts partitioning to water (25.2%), air (0.8%), and sediment (0.4%). industrialchemicals.gov.au
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Organic Carbon Normalized Distribution Coefficient (Koc) | 894 - 1703 L/kg | Moderate Mobility | researchgate.net |
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.18 at 22.5°C | Indicates potential for sorption to organic matter | industrialchemicals.gov.au |
Volatilization Potential from Environmental Media
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. A key indicator of a chemical's potential to volatilize from water or moist soil is its Henry's Law constant.
2-Phenylphenol is classified as moderately volatile. industrialchemicals.gov.au Its estimated Henry's Law constant of 0.14 Pa·m³/mol supports the assessment of moderate volatility from both water and moist soil surfaces. industrialchemicals.gov.au The vapor pressure of 2-phenylphenol has been measured at 0.474 Pa at 20°C, which is consistent with a compound that can enter the atmospheric compartment from environmental surfaces. industrialchemicals.gov.au It is noteworthy that the hydrated sodium salt form has a higher vapor pressure due to the presence of bound water molecules. industrialchemicals.gov.au
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Vapor Pressure | 0.474 Pa at 20°C | Moderately Volatile | industrialchemicals.gov.au |
| Henry's Law Constant (calculated) | 0.14 Pa·m³/mol | Moderate volatility from water and moist soil | industrialchemicals.gov.au |
Bioaccumulation Potential in Aquatic Organisms
Bioaccumulation refers to the buildup of a chemical in an organism at a concentration higher than that found in the surrounding environment. The potential for a substance to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Kow) and confirmed with bioconcentration factor (BCF) studies in aquatic species. nih.gov A substance is typically considered bioaccumulative if its BCF is greater than 2000. nih.gov
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.18 at 22.5°C | Low Bioaccumulation Potential | industrialchemicals.gov.au |
| Regulatory Assessment | Considered to have low bioaccumulation potential | industrialchemicals.gov.au |
Mechanisms of Action in Target Organisms Non Toxicological Perspective
Antifungal and Antimicrobial Modes of Action
The antimicrobial action of Sodium [1,1'-biphenyl]-2-olate is primarily attributed to its active form, the phenoxide ion, and its equilibrium with the undissociated parent compound, 2-phenylphenol (B1666276). As a member of the phenolic class of compounds, its mode of action aligns with the known mechanisms of phenols, which involve non-specific interactions with cellular structures and functions. unizin.org
Phenolic compounds are recognized for their ability to denature proteins, thereby disrupting the activity of essential enzymes. unizin.org The fungicidal action of 2-phenylphenol, the active component of this compound, is attributed in part to this general disruption of fungal enzyme activity. herts.ac.uk While specific enzymatic targets in fungi have not been extensively detailed in available research, the mechanism is understood to be a broad-based inhibition. This non-specific action involves altering the conformation of various proteins, including enzymes crucial for cellular respiration and metabolism, which ultimately inhibits fungal growth. nih.govresearchgate.net Studies on other fungicides have shown that impacts on enzymatic reactions are a key factor in the negative response of microorganism growth and reproduction. beyondpesticides.org
A primary mechanism by which phenolic compounds like 2-phenylphenol exert their antimicrobial effects is the disruption of the cytoplasmic membrane. unizin.org The chemical structure of the compound, featuring a lipophilic biphenyl (B1667301) group, allows it to penetrate and integrate into the lipid bilayer of the fungal cell membrane. This integration disrupts the membrane's structure and function, altering its permeability. atamanchemicals.commdpi.com The consequence is an increased leakage of essential intracellular components, such as ions and metabolites, and a breakdown of the electrochemical gradients necessary for cellular life, leading to cell death. mdpi.com This disruption of membrane integrity is a hallmark of many phenolic disinfectants and preservatives.
A critical aspect of the fungicidal and preservative capability of this compound is its ability to inhibit the germination of fungal spores. herts.ac.uk Fungal spores are resilient structures that can lead to new infections and spoilage when conditions become favorable. biorxiv.orgnih.gov By preventing the initial stages of spore swelling, germination, and germ tube elongation, the compound effectively halts the fungal life cycle before infection or decay can establish. beyondpesticides.orggoogle.com Studies on phenolic compounds have demonstrated their inhibitory effects on spore germination, and this action is considered a key mechanism for controlling fungal proliferation in post-harvest applications. ias.ac.inresearchgate.net
Selective Efficacy and Physicochemical Considerations in Applications
The practical application and effectiveness of this compound are heavily influenced by its chemical and physical properties, particularly in comparison to its parent compound, 2-phenylphenol.
| Property | This compound | 2-phenylphenol (Parent Compound) |
| Water Solubility | High (Very Soluble) nih.govinchem.org | Very Slightly Soluble (0.7 g/L at 25°C) nih.gov |
| Form | Solid nih.gov | White, flaky crystals nih.gov |
| pH of Aqueous Solution | 12.0 - 13.5 nih.gov | Forms a weakly acidic solution atamanchemicals.com |
| Application Form | Aqueous solutions/drenches flvc.org | Dispersed in wax formulations inchem.org |
The phytotoxicity of these compounds to treated produce, such as citrus fruit, is a critical consideration. The primary agent responsible for phytotoxicity (fruit burn or staining) is the undissociated 2-phenylphenol molecule. flvc.org this compound exhibits lower phytotoxicity at equivalent concentrations due to the chemical equilibrium in its aqueous solutions. flvc.orginchem.org The high pH of the solution suppresses the protonation of the phenate ion, keeping the concentration of the more phytotoxic, free 2-phenylphenol low. flvc.org However, if the pH of the treatment solution is allowed to drop, the equilibrium shifts, forming more free 2-phenylphenol and significantly increasing the risk of damage to the fruit. flvc.org Therefore, controlling the pH of the application solution is essential to balance high fungicidal efficacy with low phytotoxicity. flvc.org This contrasts with direct applications of 2-phenylphenol, where its low solubility and acidic nature present a different profile of phytotoxic risk.
| Compound | Key Factor in Application | Phytotoxicity Profile |
| This compound | High pH of aqueous solution (11.7-12.2) flvc.org | Lower risk of phytotoxicity as high pH minimizes free 2-phenylphenol. flvc.org Risk increases significantly if pH drops. flvc.org |
| 2-phenylphenol | Low water solubility nih.gov | Higher intrinsic phytotoxicity; its concentration in application is limited by its solubility. |
Metabolism in Biological Systems (Focus on Chemical Transformation Products)
This compound is the sodium salt of 2-phenylphenol (OPP). In biological systems, it readily dissociates, and the subsequent metabolic fate is that of 2-phenylphenol. The biotransformation of this compound involves a series of enzymatic reactions aimed at increasing its water solubility to facilitate excretion. These pathways vary between plants and mammals, leading to a range of chemical transformation products.
In plants such as pears and oranges, the metabolism of 2-phenylphenol primarily involves conjugation, with the parent compound itself often being the major residue component. fao.org
Studies on oranges have shown that when applied post-harvest, the residue of 2-phenylphenol tends to remain in the peel. fao.org After a 12-week storage period, approximately 95% of the total radioactive residue was found in the peel, with 89% being unchanged 2-phenylphenol and 4% identified as phenylhydroquinone (B131500) (PHQ). fao.org A very small fraction of the residue, less than 0.5%, was found in the pulp. fao.org
In contrast, pears exhibit a different metabolic profile where a more significant translocation of the residue into the pulp occurs. After 24 weeks of storage, about 28% of the total radioactive residue was located in the pulp, with half of that being 2-phenylphenol and its conjugates. fao.org Unlike in oranges, phenylhydroquinone was not detected in pears. However, non-polar conjugates have been identified in pears. fao.org
Further analysis of pear extracts has identified several metabolites (designated A, B, C, D, E, F, and G) as conjugates of 2-phenylphenol, which are likely sugar conjugates. fao.org One of these, Metabolite G, was confirmed to be a glucose conjugate of 2-phenylphenol through hydrolysis and subsequent analysis. fao.org
The metabolic pathways in these fruits are summarized in the table below.
Table 1: Identified Metabolites of 2-Phenylphenol in Pears and Oranges
| Metabolite | Finding in Pears | Finding in Oranges |
|---|---|---|
| 2-Phenylphenol (OPP) | Found in peel and pulp | Found primarily in peel |
| Phenylhydroquinone (PHQ) | Not detected | Detected in peel |
| Glucose Conjugate of OPP | Identified | Not specified |
| Non-polar Conjugates | Identified | Not detected |
| 2-Methoxybiphenyl | Not specified | Detected |
In mammalian systems, 2-phenylphenol undergoes extensive metabolism, primarily through two major conjugation pathways: sulfation and glucuronidation. nih.govwho.int These reactions are phase II metabolic processes that attach highly polar molecules to the parent compound or its phase I metabolites, thereby increasing their water solubility and facilitating their elimination from the body, mainly through urine. nih.gov
The primary metabolic pathways are:
Direct Conjugation: The phenolic hydroxyl group of 2-phenylphenol is directly conjugated with either a sulfate (B86663) group to form OPP-sulfate or with glucuronic acid to form OPP-glucuronide. nih.govnih.gov
Hydroxylation followed by Conjugation: 2-phenylphenol can first undergo hydroxylation (a phase I reaction) to form hydroxylated metabolites. The main hydroxylated metabolite is 2,5-dihydroxybiphenyl, also known as phenylhydroquinone (PHQ). nih.govinchem.org Another identified hydroxylated metabolite is 2,4'-dihydroxybiphenyl. nih.gov These hydroxylated intermediates are then conjugated with sulfate or glucuronic acid. nih.govnih.gov
The relative contribution of the sulfation and glucuronidation pathways can differ between species and can be dose-dependent. nih.gov For instance, at low doses in mice, rats, and humans, sulfation of 2-phenylphenol is the predominant metabolic pathway. nih.gov In male rats, the capacity to metabolize sodium o-phenylphenate is several times greater than in females, with male rats excreting significantly more OPP-glucuronide and 2,5-dihydroxybiphenyl-glucuronide. nih.gov
In addition to urine, metabolites have also been identified in the bile of rats. These include the glucuronide conjugates of 2-phenylphenol and phenylhydroquinone, as well as phenylbenzoquinone and a glutathione (B108866) conjugate of phenylhydroquinone. nih.gov
Table 2: Major Metabolic Conjugates of 2-Phenylphenol in Mammalian Systems
| Metabolite | Metabolic Pathway |
|---|---|
| 2-Phenylphenol-sulfate | Direct sulfation of 2-phenylphenol |
| 2-Phenylphenol-glucuronide | Direct glucuronidation of 2-phenylphenol |
| Phenylhydroquinone-sulfate | Hydroxylation followed by sulfation |
| Phenylhydroquinone-glucuronide | Hydroxylation followed by glucuronidation |
| 2,4'-Dihydroxybiphenyl-sulfate | Hydroxylation followed by sulfation |
| Phenylhydroquinone-glutathione conjugate | Hydroxylation followed by glutathione conjugation (found in bile) |
Industrial and Agricultural Applications Chemical and Process Focus
Post-Harvest Preservation Technologies for Fruits and Vegetables
Sodium [1,1'-biphenyl]-2-olate is extensively utilized as a post-harvest fungicide to protect fruits and vegetables from microbial damage during storage and distribution. fao.org Its primary application in agriculture is to control fungal and bacterial growth on stored produce, particularly citrus fruits and pears. atamanchemicals.comatamanchemicals.com The compound is effective against various post-harvest diseases, including blue, gray, and green molds, as well as stem-end rot in citrus. epa.gov
The treatment is typically applied after harvesting and before packaging. atamanchemicals.comatamanchemicals.com Application methods include dipping, spraying, or flooding the produce with a solution of this compound. epa.gov For instance, in citrus packinghouses, foam solutions of the chemical are used, and maintaining a specific pH is crucial for its efficacy and to prevent phytotoxicity. flvc.org Research has shown that controlling the pH of the treatment solution can allow for a reduction in the concentration of the chemical while still maintaining adequate residue levels for preservation. flvc.org
Studies have been conducted to determine the residue levels of orthophenylphenol (OPP), the active metabolite, and its minor metabolite, phenylhydroquinone (B131500) (PHQ), on treated fruits. nih.gov These studies ensure that the residue levels remain below the established tolerance limits. For example, in the United States, the whole-fruit tolerance for OPP on citrus is 10 ppm. nih.gov
Post-Harvest Treatment Parameters for Citrus and Pears
| Fruit Type | Target Pathogens | Application Method | Contact Period |
|---|---|---|---|
| Citrus | Blue, gray, green molds, stem-end rot, citrus canker | Spray, flood, or dip | 30 to 60 seconds |
| Pears | Bacterial and fungal decay rots | Spray, flood, or dip | 15 to 30 seconds |
Material Preservation in Industrial Sectors (e.g., Glues, Adhesives, Leather, Textiles, Lumber, Cement)
The broad-spectrum antimicrobial properties of this compound make it a valuable preservative in a multitude of industrial materials. It is incorporated into various formulations to prevent microbial degradation and extend the shelf life of products.
Adhesives and Glues: It is used as a preservative in glues and adhesives to prevent bacterial and fungal growth that can compromise the integrity of the product. epa.govnih.gov
Leather and Textiles: In the leather and textile industries, it acts as a preservative to protect materials from microbial damage during processing and storage. atamanchemicals.comnih.gov It can be used as a bactericide in the preservation of leather. atamanchemicals.com
Lumber and Wood Products: this compound is utilized as a wood preservative to control sapstain and mold. atamanchemicals.comepa.gov
Cement and Coatings: It is also incorporated into cement mixtures, stains, and paints as a material preservative. epa.govnih.gov
Industrial Material Preservation Applications
| Industrial Sector | Specific Application | Function |
|---|---|---|
| Adhesives | Preservative in glues and adhesives | Prevents microbial degradation |
| Leather | Preservative during processing and storage | Protects against bacterial and fungal damage |
| Textiles | Antimicrobial additive | Prevents microbial growth |
| Lumber | Wood preservation | Controls sapstain and mold |
| Construction | Additive in cement mixtures and paints | Acts as a material preservative |
Disinfection and Sanitization Applications for Surfaces and Equipment
This compound is a key active ingredient in many disinfectant and sanitizing solutions for a wide range of environments. fao.org Its efficacy against bacteria and fungi makes it suitable for use in hospitals, households, and food processing facilities. atamanchemicals.comatamanchemicals.com
Common applications include:
Hard Surface Disinfection: It is used as a general surface disinfectant for floors, walls, and other hard surfaces in homes, hospitals, and nursing homes. atamanchemicals.comatamanchemicals.comepa.gov
Equipment Sanitization: In food processing plants and on farms, it is used to sanitize equipment and food handling surfaces. atamanchemicals.comepa.gov It is also used to sterilize hospital and veterinary equipment. atamanchemicals.comatamanchemicals.com
Commercial and Institutional Premises: The compound finds use in disinfecting commercial and institutional premises, including laundries and barbershops. atamanchemicals.comepa.gov
Role as Chemical Intermediate in Synthesis of Other Compounds (e.g., Dyestuffs, Resins, Rubber Chemicals)
Beyond its direct use as a preservative and disinfectant, this compound serves as a chemical intermediate in the synthesis of other valuable compounds. nih.gov Its chemical structure allows it to be a precursor in the manufacturing of various industrial chemicals.
Key synthesis applications include:
Dyestuffs: It is utilized in the production of dyes. atamanchemicals.comatamanchemicals.com
Resins: The compound is a component in the synthesis of new phenolic resins with high thermal stability and low water absorption. atamanchemicals.com
Rubber Chemicals: It is also used in the manufacture of rubber chemicals. atamanchemicals.comatamanchemicals.comnih.gov
Applications in Polymer and Fiber Processing (e.g., Plasticizers, Dyeing Accelerators)
In the polymer and fiber industries, this compound has specific applications that aid in the processing and enhancement of materials.
Dyeing Accelerator: It can be used as a dye carrier for polyester fibers, facilitating the dyeing process. atamanchemicals.com This is particularly useful for water-impermeable polymeric materials where dyestuff penetration can be challenging. google.com
Plasticizers and Polymer Materials: The compound is a component in the synthesis of new plastics and polymer materials. atamanchemicals.com
Future Research Directions and Emerging Methodologies
Development of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
The detection and quantification of Sodium [1,1'-biphenyl]-2-olate and its parent compound, 2-phenylphenol (B1666276) (OPP), in complex environmental and biological matrices necessitate the development of highly sensitive and selective analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) are foundational, future efforts are focused on enhancing detection limits to trace and ultra-trace levels. mdpi.combepls.com
Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) offer faster analysis times and improved resolution. e3s-conferences.org The coupling of these separation techniques with sophisticated detectors, particularly mass spectrometry (MS), to create hyphenated systems like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS), is a key area of development. These methods provide the high specificity required to identify and quantify the analyte in intricate mixtures like wastewater effluent.
Furthermore, spectroscopic methods, including fluorescence spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), present promising avenues for the trace analysis of persistent organic pollutants. mdpi.com The development of novel substrates and probes could significantly enhance the sensitivity and selectivity of these spectroscopic techniques, allowing for real-time monitoring in various environmental compartments. mdpi.com
| Technique | Principle | Future Research Focus | Potential Application for this compound |
|---|---|---|---|
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry | Method validation for complex matrices, development of high-throughput screening. | Quantification in environmental water, soil, and food products. |
| GC-MS/MS | Gas Chromatography coupled with Tandem Mass Spectrometry | Derivatization methods to improve volatility and ionization efficiency. | Analysis of 2-phenylphenol (the parent compound) in air and biological tissues. |
| SERS | Surface-Enhanced Raman Spectroscopy | Development of novel, stable, and highly enhancing nanomaterial substrates. | In-situ and real-time monitoring in aqueous environments. |
| Fluorescence Spectroscopy | Measurement of fluorescence from molecules | Design of specific fluorescent probes that interact with the target analyte. | High-sensitivity detection in clinical or toxicological samples. |
In-Silico Modeling for Environmental Fate and Transformation Pathway Prediction
Computational, or in-silico, models are becoming indispensable tools for predicting the environmental behavior of chemicals, thereby reducing the need for extensive and costly experimental testing. For this compound, which dissociates to 2-phenylphenol in the environment, these models can predict key parameters that govern its fate and transport. who.int
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to this effort. nih.gov By analyzing the molecular structure, these models can estimate physicochemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient (log KOW). These properties are critical inputs for larger environmental fate models that simulate the distribution of a chemical in air, water, and soil. researchgate.net
Future research will focus on developing more accurate and robust models by incorporating machine learning algorithms and larger datasets. nih.govnih.gov These models can be used to predict the biodegradation pathways of 2-phenylphenol, identifying potential metabolites and assessing their persistence and toxicity. researchgate.net This predictive capability is vital for conducting comprehensive environmental risk assessments before widespread environmental release occurs. nih.gov
Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Properties
The synthesis of the core [1,1'-biphenyl]-2-ol structure is well-established, with methods ranging from classic Ullmann and Gomberg–Bachmann reactions to modern palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura and Stille couplings. arabjchem.orgrsc.org These reactions offer versatile pathways to the basic biphenyl (B1667301) scaffold. nih.gov
The future of synthetic chemistry for this compound lies in two main areas: developing more sustainable and efficient synthetic routes and exploring derivatization to create new molecules with enhanced or novel properties. hilarispublisher.com Research into "green chemistry" approaches, such as using more benign solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents, is a key trend.
Derivatization—the strategic addition or modification of functional groups on the biphenyl rings—offers a powerful way to tune the molecule's properties. arabjchem.orgresearchgate.net For instance, adding specific substituents could increase its efficacy as a fungicide, alter its solubility, or reduce its toxicity to non-target organisms. This exploration of "chemical space" around the core biphenyl structure could lead to the development of new, more effective, and safer commercial products. hilarispublisher.com
| Synthetic Method | Description | Relevance to [1,1'-biphenyl]-2-ol Synthesis |
|---|---|---|
| Suzuki–Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. rsc.org | Highly efficient and tolerant of many functional groups, making it ideal for creating substituted biphenyls. arabjchem.org |
| Ullmann Reaction | Copper-catalyzed coupling of two aryl halides. arabjchem.org | A classic method, often requiring high temperatures, but still useful for specific substrates. |
| Stille Coupling | Palladium-catalyzed coupling of an organohalide with an organotin compound. nih.gov | Offers a different substrate scope compared to Suzuki coupling. |
| Negishi Coupling | Nickel or Palladium-catalyzed coupling of an organohalide with an organozinc compound. rsc.org | Another powerful cross-coupling method for C-C bond formation. |
Deeper Understanding of Environmental Interactions and Ecosystem Dynamics
While 2-phenylphenol is known to be readily degraded in surface waters, a comprehensive understanding of its long-term impact on ecosystems is still developing. who.int Future research must move beyond simple toxicity tests to explore subtle, chronic effects and interactions within complex biological systems.
Key research areas include:
Bioaccumulation and Biomagnification: Investigating the potential for 2-phenylphenol and its metabolites to accumulate in organisms and magnify up the food chain.
Metabolic Pathways in Diverse Organisms: After oral administration in rats, the compound is rapidly absorbed and metabolized, with the main pathways being conjugation or hydroxylation. who.intfao.org Studies are needed to understand the metabolic fate in a wider range of environmental organisms, from microbes to fish and birds.
Effects on Microbial Communities: As a bactericide, 2-phenylphenol can impact the structure and function of microbial communities in soil and water, which are vital for nutrient cycling and ecosystem health.
Endocrine Disruption Potential: Research is required to assess any potential for the compound to interfere with the endocrine systems of wildlife.
This deeper ecological understanding is essential for refining environmental risk assessments and ensuring that the use of this compound is sustainable and poses minimal risk to the environment. epa.gov
Investigation of Structure-Activity Relationships for Targeted Applications
Structure-Activity Relationship (SAR) studies are a cornerstone of modern chemical and drug discovery. oup.com They involve systematically modifying a molecule's structure and assessing how these changes affect its biological activity. elsevierpure.comnih.gov For this compound, whose primary use is as a disinfectant and preservative, SAR studies can pave the way for designing next-generation compounds with superior performance. who.int
The process involves creating a library of derivatives by making targeted modifications to the biphenyl scaffold. arabjchem.org These modifications could include changing the position or type of substituent groups on either of the phenyl rings. Each new compound would then be tested for its activity against a panel of relevant bacteria and fungi.
By correlating the structural features of each molecule with its observed antimicrobial potency, researchers can build predictive QSAR models. researchgate.net These models help identify the key molecular properties that drive activity, such as specific electronic or steric features. This knowledge can then be used to rationally design new derivatives with maximized efficacy and selectivity, potentially leading to compounds that are more potent against target microbes but have a more favorable toxicological profile for humans and the environment. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Sodium [1,1'-biphenyl]-2-olate, and how can purity be validated?
- Methodology : The compound is typically synthesized via deprotonation of 2-phenylphenol using sodium hydroxide in aqueous or alcoholic media. Purification involves recrystallization from water or ethanol. Purity validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted 2-phenylphenol.
- X-ray diffraction (XRD) for crystalline structure verification .
- Elemental analysis (C, H, Na) to match theoretical values (C: 74.99%, H: 4.69%, Na: 11.94%) .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Experimental Design :
- pH Stability : Prepare solutions at pH 2–12 and monitor decomposition via UV-Vis spectroscopy (λ_max = 280 nm) over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess dehydration and decomposition thresholds (reported decomposition onset at ~150°C) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) align with experimental data for predicting the electronic structure of this compound?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Compare calculated bond lengths (e.g., C–O⁻ = 1.26 Å) with XRD data .
- Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) correlate with UV absorption spectra, validating charge-transfer interactions .
Q. What strategies resolve contradictions in toxicity data between acute (LD50 = 683 mg/kg in mice) and chronic exposure studies (renal tumors in rats at 486 g/kg/2Y-C)?
- Analysis Framework :
- Dose-Response Modeling : Use Hill equation to differentiate thresholds for acute vs. cumulative effects.
- Metabolite Profiling : Identify reactive intermediates (e.g., quinone derivatives) via LC-MS in chronic studies .
Q. How can crystallographic software (e.g., SHELXL) improve structural refinement of this compound derivatives?
- Protocol :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Refinement : Apply SHELXL’s twin refinement for handling pseudo-merohedral twinning, common in biphenyl systems .
Specialized Methodological Challenges
Q. What analytical techniques are critical for distinguishing this compound from its potassium analog?
- Techniques :
- ICP-OES : Quantify Na⁺ vs. K⁺ (detection limit <1 ppm).
- Raman Spectroscopy : Differentiate metal-oxygen vibrational modes (Na–O at 450 cm⁻¹ vs. K–O at 420 cm⁻¹) .
Q. How to design degradation studies for assessing environmental persistence of this compound?
- Protocol :
- Photolysis : Expose aqueous solutions to UV-C (254 nm) and monitor by LC-MS for biphenylquinone formation.
- Biodegradation : Use OECD 301F test with activated sludge; measure half-life (t₁/₂) via COD removal .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 192.19 g/mol (anhydrous) | |
| Density | 1.213 g/cm³ | |
| Acute Toxicity (LD50, oral) | 683 mg/kg (mice) | |
| Chronic Toxicity Threshold | 109 g/kg/13W-C (rat renal tumors) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
